molecular formula C14H22O4S B3193179 Benzenesulfonic acid, 2-hydroxy-5-(1,1,3,3-tetramethylbutyl)- CAS No. 68959-11-5

Benzenesulfonic acid, 2-hydroxy-5-(1,1,3,3-tetramethylbutyl)-

Cat. No. B3193179
CAS RN: 68959-11-5
M. Wt: 286.39 g/mol
InChI Key: LSAIQLOHXQZJCH-UHFFFAOYSA-N
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Description

“Benzenesulfonic acid, 2-hydroxy-5-(1,1,3,3-tetramethylbutyl)-” is an organosulfur compound . It is a derivative of benzenesulfonic acid, which is the simplest aromatic sulfonic acid . It forms white deliquescent sheet crystals or a white waxy solid that is soluble in water and ethanol, slightly soluble in benzene and insoluble in nonpolar solvents like diethyl ether .


Molecular Structure Analysis

The molecular structure of “Benzenesulfonic acid, 2-hydroxy-5-(1,1,3,3-tetramethylbutyl)-” contains a total of 41 bonds; 19 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 hydroxyl group, 1 aromatic hydroxyl, and 1 sulfonic (thio-/dithio-) acid .


Chemical Reactions Analysis

Benzenesulfonic acid exhibits the reactions typical of other aromatic sulfonic acids, forming sulfonamides, sulfonyl chloride, and esters . The sulfonation is reversed above 220 °C . Dehydration with phosphorus pentoxide gives benzenesulfonic acid anhydride . Conversion to the corresponding benzenesulfonyl chloride is effected with phosphorus pentachloride .


Physical And Chemical Properties Analysis

Benzenesulfonic acid has a molar mass of 158.17 g·mol −1 . It appears as a colorless crystalline solid with a density of 1.32 g/cm 3 at 47 °C . It has a melting point of 44 °C (hydrate) and 51 °C (anhydrous), and a boiling point of 190 °C . It is soluble in water and alcohol, but insoluble in non-polar solvents . It is a strong acid, being almost fully dissociated in water .

Safety and Hazards

Benzenesulfonic acid is corrosive . The GHS labelling includes the signal word “Danger” and hazard statements H290, H302, H314, H315, H319, H335 . Precautionary statements include P234, P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P321, P330, P332+P313, P337+P313, P362, P363, P390, P403+P233, P404, P405, P501 .

properties

CAS RN

68959-11-5

Molecular Formula

C14H22O4S

Molecular Weight

286.39 g/mol

IUPAC Name

2-hydroxy-5-(2,4,4-trimethylpentan-2-yl)benzenesulfonic acid

InChI

InChI=1S/C14H22O4S/c1-13(2,3)9-14(4,5)10-6-7-11(15)12(8-10)19(16,17)18/h6-8,15H,9H2,1-5H3,(H,16,17,18)

InChI Key

LSAIQLOHXQZJCH-UHFFFAOYSA-N

SMILES

CC(C)(C)CC(C)(C)C1=CC(=C(C=C1)O)S(=O)(=O)O

Canonical SMILES

CC(C)(C)CC(C)(C)C1=CC(=C(C=C1)O)S(=O)(=O)O

Other CAS RN

68959-11-5

Origin of Product

United States

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